Carboxyamidotriazole orotate

Descripción general

Descripción

Carboxiamidotriazol Orotate es un compuesto novedoso que ha despertado gran atención en el campo de la investigación del cáncer. Es la forma de sal orotato de Carboxiamidotriazol, una molécula pequeña de biodisponibilidad oral conocida por sus propiedades antitumorales, antiinflamatorias y antiangiogénicas . Carboxiamidotriazol Orotate ha mostrado potencial en estudios preclínicos y clínicos por su capacidad para inhibir el crecimiento tumoral y modular las vías de señalización dependientes del calcio .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Carboxiamidotriazol Orotate se sintetiza mediante la reacción de Carboxiamidotriazol con ácido orótico. La reacción normalmente implica disolver Carboxiamidotriazol en un solvente adecuado, como dimetilsulfóxido (DMSO), y luego añadir ácido orótico. La mezcla se agita a temperatura ambiente hasta que la reacción se completa, y el producto se aísla por filtración y se purifica por recristalización .

Métodos de Producción Industrial: La producción industrial de Carboxiamidotriazol Orotate sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: Carboxiamidotriazol Orotate experimenta diversas reacciones químicas, entre ellas:

Oxidación: Carboxiamidotriazol Orotate puede oxidarse para formar óxidos correspondientes.

Reducción: Puede reducirse en condiciones específicas para producir derivados reducidos.

Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos .

Aplicaciones Científicas De Investigación

Carboxiamidotriazol Orotate tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Mecanismo De Acción

Carboxiamidotriazol Orotate ejerce sus efectos inhibiendo los canales de calcio no operados por voltaje y las vías de señalización mediadas por canales de calcio. Esta inhibición interrumpe los procesos dependientes del calcio esenciales para la proliferación celular y la angiogénesis. El compuesto también modula múltiples vías de señalización de la tirosina quinasa, contribuyendo a su actividad antitumoral . Los objetivos moleculares incluyen el factor de crecimiento endotelial vascular (VEGF) y otras proteínas clave involucradas en el crecimiento y supervivencia del tumor .

Compuestos Similares:

Carboxiamidotriazol: El compuesto padre de Carboxiamidotriazol Orotate, conocido por sus propiedades antitumorales pero con biodisponibilidad oral limitada.

Unicidad: Carboxiamidotriazol Orotate destaca por su mejor biodisponibilidad oral y menor toxicidad en comparación con Carboxiamidotriazol. Su capacidad para modular múltiples vías de señalización y su eficacia en diversos modelos de cáncer resaltan su potencial como agente terapéutico versátil .

Comparación Con Compuestos Similares

Carboxyamidotriazole: The parent compound of Carboxyamidotriazole Orotate, known for its anti-tumor properties but with limited oral bioavailability.

Uniqueness: this compound stands out due to its improved oral bioavailability and reduced toxicity compared to Carboxyamidotriazole. Its ability to modulate multiple signaling pathways and its effectiveness in various cancer models highlight its potential as a versatile therapeutic agent .

Actividad Biológica

Carboxyamidotriazole orotate (CTO) is an innovative compound derived from carboxyamidotriazole (CAI), designed to enhance bioavailability and therapeutic efficacy while minimizing toxicity. This article delves into the biological activity of CTO, focusing on its mechanisms, preclinical and clinical findings, and its potential as an anticancer agent.

CTO functions primarily as an inhibitor of non-voltage-dependent calcium channels. By modulating calcium signaling pathways, it affects various receptor-mediated processes critical for tumor growth and angiogenesis. Key mechanisms include:

- Inhibition of Tyrosine Kinase Signaling : CTO disrupts multiple signaling pathways, including EGFR, MEK, RAS, and VEGF, which are vital for cancer cell proliferation and survival .

- Anti-Angiogenic Properties : It reduces endothelial cell proliferation and diminishes vascular endothelial growth factor (VEGF) expression, which is crucial for tumor vascularization .

- Augmentation of Apoptosis : CTO has been shown to decrease cell viability and promote apoptosis in resistant cancer cell lines by down-regulating the Bcr-Abl protein and inhibiting various phosphorylation events .

Efficacy in Cancer Models

CTO has demonstrated significant antitumor activity in various preclinical models:

- In chronic myeloid leukemia (CML) xenograft models, CTO increased survival rates by inhibiting exosome-induced angiogenesis and promoting apoptosis in resistant CML cells .

- Studies indicate that CTO effectively targets both cancer cells and the tumor microenvironment, suggesting its dual role in cancer therapy .

Pharmacokinetics

CTO exhibits favorable pharmacokinetic properties:

- Bioavailability : Compared to CAI, CTO shows increased oral bioavailability and higher plasma concentrations without a corresponding increase in toxicity .

- Dosing Studies : In a Phase I trial, steady-state plasma levels were achieved within 12 days, with Cmax ranging from 636 ng/ml to 4870 ng/ml depending on the dosage .

Phase I Trials

In a Phase I clinical trial involving patients with advanced solid tumors, CTO was administered at escalating doses. Key findings included:

- Safety Profile : The most common treatment-related adverse events were grade 1/2 fatigue (51.8%), nausea (40.7%), and constipation (40.7%). No dose-limiting toxicities were reported at doses up to 481 mg/m² .

- Efficacy in Glioblastoma : A combination of CTO with temozolomide showed promising results in patients with glioblastoma or anaplastic gliomas. The 2-year progression-free survival rate was reported at 35%, with no significant increase in severe adverse effects compared to historical controls .

Chronic Myeloid Leukemia (CML)

In a study involving imatinib-resistant CML cell lines:

- CTO administration resulted in a significant reduction in cell viability and promoted apoptosis through the modulation of critical signaling pathways such as Bcr-Abl and ERK1/2 phosphorylation .

Glioblastoma Multiforme (GBM)

A recent trial combining CTO with temozolomide yielded:

Propiedades

IUPAC Name |

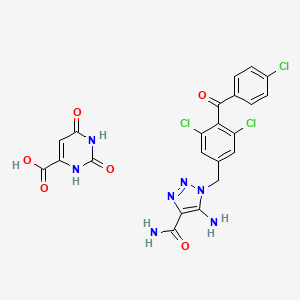

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWOBDDXRRBONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187739-60-2 | |

| Record name | Carboxyamidotriazole orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.